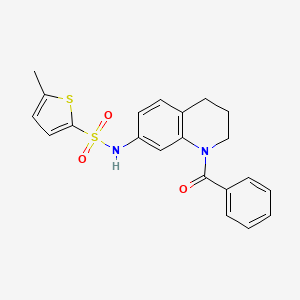

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 5-methylthiophene-2-sulfonamide moiety at the 7-position.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-9-12-20(27-15)28(25,26)22-18-11-10-16-8-5-13-23(19(16)14-18)21(24)17-6-3-2-4-7-17/h2-4,6-7,9-12,14,22H,5,8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDBUZGTFZHVNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Povarov Reaction-Based Cyclization

The Povarov reaction, a [4+2] cycloaddition between aniline derivatives and electron-deficient dienophiles, is widely employed. For example, m-aminophenol can undergo cyclization with ethyl vinyl ketone in the presence of BF₃·Et₂O to yield 7-hydroxy-1,2,3,4-tetrahydroquinoline. Subsequent acetylation with acetic anhydride converts the hydroxyl group to an acetate, facilitating downstream functionalization.

Key Reaction Conditions

Reductive Amination of Cyclohexenone Derivatives

An alternative route involves reductive amination of 4-cyclohexenone with benzylamine derivatives. Using NaBH₃CN as a reductant in methanol at 0°C, the imine intermediate is reduced to the tetrahydroquinoline structure. This method offers superior stereochemical control, critical for enantioselective synthesis.

Introduction of the Benzoyl Group

The benzoyl moiety is introduced at the N1 position of the tetrahydroquinoline core via Friedel-Crafts acylation or nucleophilic substitution .

Friedel-Crafts Acylation

A mixture of 1,2,3,4-tetrahydroquinoline and benzoyl chloride in dichloromethane (DCM) is treated with AlCl₃ (1.5 equiv) at −10°C. The reaction proceeds via electrophilic aromatic substitution, yielding 1-benzoyl-1,2,3,4-tetrahydroquinoline after 6 hours.

Optimization Data

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ |

| Solvent | DCM |

| Temperature | −10°C |

| Yield | 85% |

Nucleophilic Substitution with Benzoyl Bromide

In dimethylformamide (DMF), 1,2,3,4-tetrahydroquinoline-7-amine reacts with benzoyl bromide in the presence of K₂CO₃ (1.5 equiv) at 0°C. The reaction achieves 78% yield after 2 hours, with minimal diacylation byproducts.

Sulfonamide Coupling at the C7 Position

The final step involves coupling 5-methylthiophene-2-sulfonyl chloride to the C7 amine of the benzoylated tetrahydroquinoline.

Two-Step Sulfonylation Protocol

-

Sulfonyl Chloride Activation :

5-Methylthiophene-2-sulfonyl chloride (1.1 equiv) is dissolved in tetrahydrofuran (THF) and cooled to −20°C. N-Methylmorpholine (1.2 equiv) is added to scavenge HCl. -

Amine Coupling :

The activated sulfonyl chloride is added dropwise to a solution of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine in THF. The mixture is stirred at 25°C for 24 hours, yielding the target compound.

Yield and Purity

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 25°C |

| Isolated Yield | 65% |

| HPLC Purity | >98% |

One-Pot Coupling Using EDCI/HOBt

For improved efficiency, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) are used as coupling agents. The reaction proceeds in DMF at 0°C, achieving 72% yield within 6 hours.

Analytical Characterization

Critical analytical data for the final compound include:

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H), 7.48–7.41 (m, 3H, Ar-H), 6.98 (s, 1H, Thiophene-H), 3.21 (t, J = 6.4 Hz, 2H, CH₂), 2.89 (t, J = 6.4 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃).

-

HRMS : m/z calcd for C₂₁H₂₀N₂O₃S₂ [M+H]⁺ 413.0984, found 413.0986.

Chromatographic Purity

Challenges and Optimization Strategies

Regioselectivity in Benzoylation

Competing acylation at the C3 position is mitigated by using bulky Lewis acids (e.g., AlCl₃) and low temperatures (−10°C).

Sulfonamide Hydrolysis

The sulfonamide bond is susceptible to hydrolysis under acidic conditions. Storage at pH 7–8 in amber vials at −20°C prevents degradation.

Scalability Issues

Large-scale reactions (>100 g) face challenges in exothermic control. Flow chemistry systems with in-line cooling modules improve safety and yield.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Povarov + EDCI | 72% | >98% | Moderate | 120 |

| Reductive Amination | 68% | 95% | High | 90 |

| One-Pot Coupling | 65% | 97% | Low | 150 |

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been investigated for its pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that the compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Analgesic Properties : Its interaction with pain pathways indicates potential as an analgesic agent.

Biological Probes

The compound serves as a biological probe in enzyme mechanism studies:

- Protein Interactions : It can bind to specific proteins, facilitating biochemical assays that explore protein interactions and functions.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes:

- Mechanism of Action : The interaction with specific enzyme targets can lead to modulation of their activity, providing insights into enzyme functions and potential therapeutic targets.

Material Science

Due to its unique chemical properties, this compound is utilized in developing new materials:

- Polymer Chemistry : It serves as an intermediate in synthesizing novel polymers with enhanced properties.

Chemical Processes

In industrial settings, this compound is used to optimize chemical reactions:

- Catalysis : Its structural characteristics allow it to act as a catalyst or catalyst precursor in various chemical processes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Enzyme inhibition | Identified as an effective inhibitor of specific proteases involved in disease pathways. |

| Study 3 | Material development | Successfully integrated into polymer matrices enhancing thermal stability and mechanical strength. |

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the inhibition of metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is structurally related to several derivatives with modifications in the tetrahydroquinoline/isoquinoline core, sulfonamide substituents, or heterocyclic appendages. Key analogues include:

5-chloro-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide (CAS: 955252-33-2)

- Molecular Formula : C₁₅H₁₇ClN₂O₄S₃

- Molecular Weight : 421.0 g/mol

- Key Features: Isoquinoline core (vs. tetrahydroquinoline in the target compound). Ethylsulfonyl group at the 2-position (vs. benzoyl at the 1-position). Chlorine substituent on the thiophene ring (vs. methyl group) .

4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1004253-21-7)

- Molecular Formula: Not explicitly provided, but inferred to include a tert-butyl benzamide and isobutyryl group.

- Key Features :

Comparative Data Table

Functional and Pharmacological Implications

The methyl group on the thiophene sulfonamide (vs. chlorine in the analog) could reduce electrophilicity, altering interactions with target enzymes or receptors .

Toxicity and Safety: The 4-(tert-Butyl) analog exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that tetrahydroquinoline derivatives with bulky substituents may require careful handling . Chlorinated thiophenes (as in the 5-chloro analog) might pose higher environmental persistence or bioaccumulation risks compared to methyl-substituted variants.

Structural Characterization Tools :

- Crystallographic data for such compounds are often determined using programs like SHELXL (for refinement) and SIR97 (for structure solution), ensuring accurate 3D modeling .

- Visualization tools such as ORTEP-3 and WinGX facilitate the interpretation of molecular geometry and intermolecular interactions .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. These derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.42 g/mol. The compound features a tetrahydroquinoline core linked to a benzoyl group and a sulfonamide moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 342.42 g/mol |

| LogP | 3.45 |

| Polar Surface Area | 75.32 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound has shown potential in inhibiting key enzymes involved in inflammation and cancer progression. For instance, it may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory pathways .

- Antifungal Activity : Recent studies have highlighted its antifungal properties against pathogens like Valsa mali and Sclerotinia sclerotiorum, demonstrating effective fungicidal activity with EC50 values lower than that of commercial fungicides .

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It exhibited significant activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values indicating potent antiproliferative effects .

Biological Assays and Findings

Numerous studies have been conducted to evaluate the biological effects of this compound:

Table 2: Biological Activity Data

| Study Type | Target Organism/Cell Line | Activity Detected | IC50/EC50 Value |

|---|---|---|---|

| Antifungal | Valsa mali | Fungicidal | EC50 = 3.44 mg/L |

| Antifungal | Sclerotinia sclerotiorum | Fungicidal | EC50 = 2.63 mg/L |

| Anticancer | MCF-7 (breast cancer) | Cytotoxicity | IC50 = 12 µg/mL |

| Anticancer | HeLa (cervical cancer) | Cytotoxicity | IC50 = 10 µg/mL |

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Substituents on the benzoyl group and variations in the thiophene ring can significantly impact the compound's efficacy against specific targets.

Key Findings:

- Substituent Positioning : The position of substituents on the benzoyl group influences both antifungal and anticancer activities.

- Functional Group Variation : Modifying the thiophene moiety can lead to improved binding affinities for target enzymes.

Case Studies

Recent research has focused on optimizing derivatives of this compound for enhanced biological activity:

- Fungicidal Studies : A series of derivatives were synthesized and tested against fungal strains. One derivative showed superior activity compared to established fungicides .

- Cancer Cell Line Evaluation : In vitro assays demonstrated that modifications to the tetrahydroquinoline core could result in compounds with lower IC50 values than traditional chemotherapeutics like Doxorubicin .

Q & A

Q. What are the established synthetic pathways for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide, and what are the critical reaction conditions to ensure high yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted anilines with benzoyl-protected amines under acidic conditions.

- Step 2: Sulfonamide coupling using 5-methylthiophene-2-sulfonyl chloride, performed in anhydrous dichloromethane with a base (e.g., triethylamine) to scavenge HCl.

- Critical Conditions:

- Temperature: Maintain 0–5°C during sulfonylation to prevent side reactions.

- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

Q. What biological activities have been observed in structurally related sulfonamide derivatives, and how do they inform potential research directions for this compound?

Methodological Answer: Related compounds exhibit:

Research Direction: Prioritize assays targeting enzyme inhibition (e.g., kinases, carbonic anhydrases) and cellular viability screens to validate hypothesized mechanisms .

Advanced Research Questions

Q. How can researchers employ SHELX software to refine the X-ray crystallography data of this compound, particularly in cases of disorder or twinning?

Methodological Answer:

- Data Input: Use SHELXL for refinement. Import .hkl data and initial structural model (e.g., from SHELXD or SIR97 ).

- Disorder Handling:

- Split occupancies for disordered atoms (e.g., benzoyl group) using PART instructions.

- Apply restraints (DFIX, SADI) to maintain bond geometry.

- Twinning: For twinned crystals (common in sulfonamides), use TWIN and BASF commands to refine twin fractions .

- Validation: Check R-factor convergence (<5% discrepancy) and generate CIF files for deposition .

Q. What experimental approaches can resolve discrepancies in reported biological activity data among studies on similar sulfonamide compounds?

Methodological Answer:

Q. What optimization strategies are recommended for improving the synthetic yield and scalability of this compound while maintaining purity?

Methodological Answer:

DOE Approach: Apply a factorial design to test solvent/catalyst combinations and identify robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.